molecular formula C12H8 B3055836 1-Ethynylazulene CAS No. 67237-55-2

1-Ethynylazulene

Cat. No.: B3055836
CAS No.: 67237-55-2
M. Wt: 152.19 g/mol
InChI Key: KCILIOMAFBLYSD-UHFFFAOYSA-N
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Description

1-Ethynylazulene is an organic compound characterized by the presence of an ethynyl group attached to the azulene ring. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons. The ethynyl group, a carbon-carbon triple bond, adds unique reactivity to the molecule, making this compound a valuable compound in various chemical applications.

Preparation Methods

1-Ethynylazulene can be synthesized through several methods. One common approach involves the Sonogashira-Hagihara cross-coupling reaction, where an iodoazulene derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . This reaction typically occurs under mild conditions and provides good yields of this compound.

Another method involves the hydration of 1-azulenylalkynes using trifluoroacetic acid as a Brønsted acid . This metal-free approach is advantageous due to its regioselectivity and compatibility with various functional groups. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethynylazulene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The triple bond in the ethynyl group can be reduced to a double or single bond using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the azulene ring, particularly at the 1- and 3-positions. Reagents such as halogens and sulfonic acids are commonly used.

    Cycloaddition: The ethynyl group can participate in cycloaddition reactions, forming various cyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carbonyl compounds, while reduction results in alkenes or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethynylazulene involves its interaction with various molecular targets. The ethynyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. The azulene ring, with its electron-rich five-membered ring and electron-deficient seven-membered ring, can participate in charge-transfer interactions. These properties make this compound a versatile compound in chemical reactions and material science .

Comparison with Similar Compounds

1-Ethynylazulene can be compared with other azulene derivatives, such as:

The uniqueness of this compound lies in its combination of the ethynyl group and the azulene ring, providing a distinct set of reactivity and electronic properties that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-ethynylazulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8/c1-2-10-8-9-11-6-4-3-5-7-12(10)11/h1,3-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCILIOMAFBLYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462560
Record name Azulene, 1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67237-55-2
Record name Azulene, 1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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